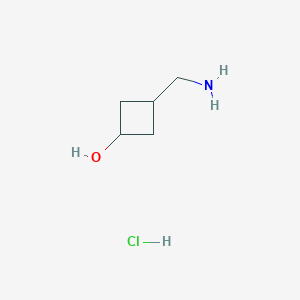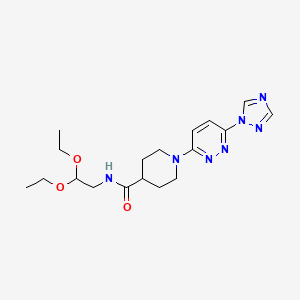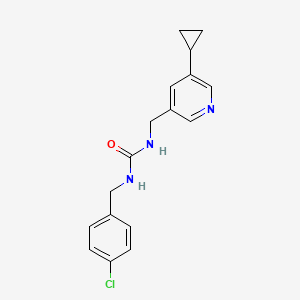
3-(Aminomethyl)cyclobutanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of cyclobutanol derivatives often involves complex organic reactions. For instance, Srivastava, Singhaus, and Kabalka (1997) describe the synthesis of a related compound, 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, as a potential agent for boron neutron capture therapy (Srivastava, Singhaus, & Kabalka, 1997).
- Wessjohann, Giller, Zuck, Skatteboel, and Meijere (1993) detail the synthesis of 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, showing the complexity and versatility of cyclobutanol derivative synthesis (Wessjohann et al., 1993).
Molecular Structure Analysis
- Cyclobutanol derivatives have unique structural characteristics. The study by Griesbeck and Heckroth (2002) on the stereoselective synthesis of 2-aminocyclobutanols via photocyclization provides insight into the molecular structure of such compounds (Griesbeck & Heckroth, 2002).
Chemical Reactions and Properties
- Cyclobutanol derivatives are known for their chemical reactivity. For example, Mayans, Gargallo, Alvarez-Larena, Illa, and Ortuño (2013) explored the synthesis of chiral cyclobutane containing 1,3-amino alcohols and 1,3-diamines, highlighting the diverse chemical reactions these compounds can undergo (Mayans et al., 2013).
Physical Properties Analysis
- The physical properties of cyclobutanol derivatives, like solubility and melting points, are crucial for their application. Baldwin, Adlington, Parisi, and Ting (1986) synthesized cyclobutanol-containing dipeptides, providing valuable data on their physical properties (Baldwin et al., 1986).
Chemical Properties Analysis
- Understanding the chemical properties, such as reactivity and stability, is essential. Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, and Branchadell (2005) discuss the synthesis and structural study of cyclobutane derivatives, shedding light on their chemical properties (Izquierdo et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Formation of 3,4-Dimethyl-2-Pyrones : The study by Jung and Novack (2005) demonstrates the preparation of 3-carboethoxyethylidene cyclobutanols, which yield substituted 3,4-dimethyl-2-pyrones upon treatment with bases. This synthesis involves cycloaddition, acidic hydrolysis, and ring-opening mechanisms (Jung & Novack, 2005).
Synthesis of Aminocyclobutane Derivatives : Research by Baldwin et al. (1986) focuses on synthesizing cyclobutanol-containing dipeptides and investigating their antimicrobial properties. They also explore the potential mechanism of action of these compounds (Baldwin et al., 1986).
Photocatalytic Synthesis : Sato et al. (1992) describe the synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives via photocatalysis, highlighting their potential as precursors for biologically active compounds (Sato et al., 1992).
Applications in Medicinal Chemistry
Aminomethyl-Cycloalkanes in Drug Synthesis : Rodrigalvarez et al. (2022) report on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cycloalkanes, showcasing their utility in constructing biologically active molecules. This process demonstrates the importance of aminomethyl-cycloalkanes in synthesizing compounds with medicinal potential (Rodrigalvarez et al., 2022).
Antidepressant Potential : Bonnaud et al. (1987) synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated their potential as antidepressants, indicating the relevance of such structures in psychiatric medication development (Bonnaud et al., 1987).
Glucagon-Like Peptide-1 Receptor Agonists : Liu et al. (2012) explored cyclobutane derivatives as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting the role of such compounds in diabetes treatment (Liu et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRVZGKQUALNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427386-91-1, 1404365-04-3 |
Source


|
| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)




![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)
![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)